2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol
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Overview
Description
2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol is a complex organic compound known for its unique structural properties. This compound is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond . The presence of multiple trityloxymethyl groups enhances its stability and makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting with the protection of hydroxyl groups using trityloxymethyl groups. The reaction conditions often include the use of strong acids or bases to facilitate the formation of glycosidic bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The trityloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, potentially affecting their function. The trityloxymethyl groups may also play a role in stabilizing the compound and enhancing its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol: A glycoside with similar structural features but without the trityloxymethyl groups.
6-[(6-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Another glycoside with additional functional groups.
Uniqueness
The uniqueness of 2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol lies in its multiple trityloxymethyl groups, which provide enhanced stability and unique chemical properties compared to similar compounds. This makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
2-[3,4-dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H64O11/c70-60-58(46-75-67(49-28-10-1-11-29-49,50-30-12-2-13-31-50)51-32-14-3-15-33-51)78-65(63(73)62(60)72)80-66(48-77-69(55-40-22-7-23-41-55,56-42-24-8-25-43-56)57-44-26-9-27-45-57)64(74)61(71)59(79-66)47-76-68(52-34-16-4-17-35-52,53-36-18-5-19-37-53)54-38-20-6-21-39-54/h1-45,58-65,70-74H,46-48H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQYPHCLHBUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H64O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1069.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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